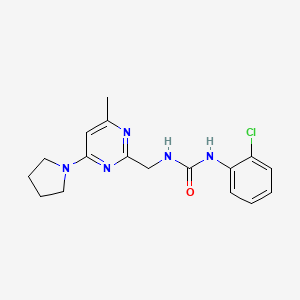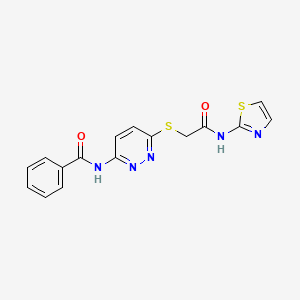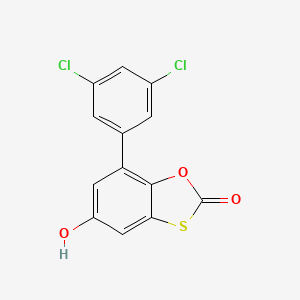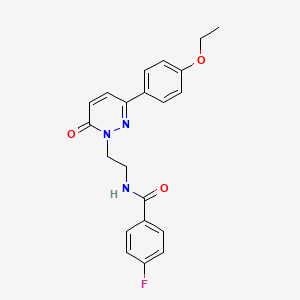![molecular formula C24H24N4O5 B2838629 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate CAS No. 1351647-89-6](/img/structure/B2838629.png)
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate is a complex organic molecule that features multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzimidazole Derivative: The synthesis begins with the preparation of the benzimidazole derivative. This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole derivative is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group.
Piperidine Introduction: The alkylated benzimidazole is reacted with piperidine under basic conditions to form the piperidinylmethyl benzimidazole intermediate.
Indole Coupling: The final step involves coupling the piperidinylmethyl benzimidazole with an indole derivative. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Oxalate Formation: The resulting compound is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially converting it to a dihydrobenzimidazole.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a therapeutic agent. The benzimidazole and indole moieties are known for their antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its efficacy in treating various diseases.
Medicine
In medicine, the compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of conditions such as cancer, infections, and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, which is useful in anticancer therapies. The indole moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)methanone: Similar in structure but lacks the piperidine and indole moieties.
(1H-indol-3-yl)methanone: Contains the indole moiety but lacks the benzimidazole and piperidine components.
(4-(1H-benzo[d]imidazol-1-yl)piperidine): Similar but lacks the indole moiety.
Uniqueness
The uniqueness of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate lies in its combination of three distinct pharmacophores: benzimidazole, piperidine, and indole. This combination allows for a broad range of biological activities and potential therapeutic applications, making it a versatile compound in scientific research and drug development.
Properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(1H-indol-2-yl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O.C2H2O4/c27-22(20-13-17-5-1-2-6-18(17)24-20)25-11-9-16(10-12-25)14-26-15-23-19-7-3-4-8-21(19)26;3-1(4)2(5)6/h1-8,13,15-16,24H,9-12,14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURQUHPGJDBFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
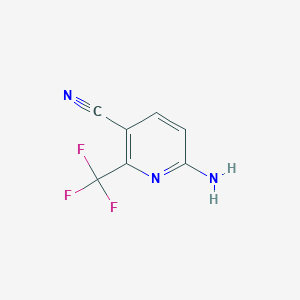

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2838548.png)
![1-(2,4-dimethylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838549.png)
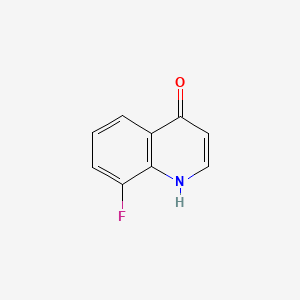
![(Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2838553.png)
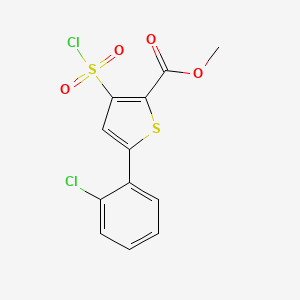
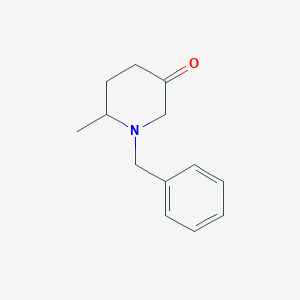
![5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2838559.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2838561.png)
